molecular formula C9H15IN4 B14453213 2-Amino-1-benzyl-1-methylguanidine;hydroiodide CAS No. 75435-51-7

2-Amino-1-benzyl-1-methylguanidine;hydroiodide

Cat. No.: B14453213
CAS No.: 75435-51-7
M. Wt: 306.15 g/mol
InChI Key: CDLPPPYLAKJDII-UHFFFAOYSA-N
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Description

2-Amino-1-benzyl-1-methylguanidine;hydroiodide is a chemical compound with the molecular formula C9H14N4·HI It is a derivative of guanidine, a compound known for its strong basicity and nucleophilicity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-benzyl-1-methylguanidine;hydroiodide typically involves the guanylation of appropriate amines. One common method is the reaction of benzylamine with methyl isothiourea under basic conditions to form the guanidine derivative. The reaction is usually carried out in an aqueous or alcoholic solvent at room temperature. The resulting product is then treated with hydroiodic acid to obtain the hydroiodide salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification of the product is achieved through crystallization or recrystallization techniques to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-benzyl-1-methylguanidine;hydroiodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-1-benzyl-1-methylguanidine;hydroiodide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of guanidine derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Amino-1-benzyl-1-methylguanidine;hydroiodide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It may also interact with cellular receptors, affecting signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-2-benzyl-1-methylguanidine
  • 2-Amino-1-methylbenzimidazole
  • 2-Aminopyrimidine derivatives

Uniqueness

2-Amino-1-benzyl-1-methylguanidine;hydroiodide is unique due to its specific structural features, such as the presence of both benzyl and methyl groups on the guanidine moiety. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

75435-51-7

Molecular Formula

C9H15IN4

Molecular Weight

306.15 g/mol

IUPAC Name

2-amino-1-benzyl-1-methylguanidine;hydroiodide

InChI

InChI=1S/C9H14N4.HI/c1-13(9(10)12-11)7-8-5-3-2-4-6-8;/h2-6H,7,11H2,1H3,(H2,10,12);1H

InChI Key

CDLPPPYLAKJDII-UHFFFAOYSA-N

Isomeric SMILES

CN(CC1=CC=CC=C1)/C(=N/N)/N.I

Canonical SMILES

CN(CC1=CC=CC=C1)C(=NN)N.I

Origin of Product

United States

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